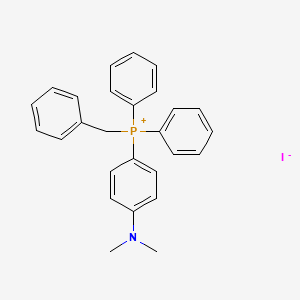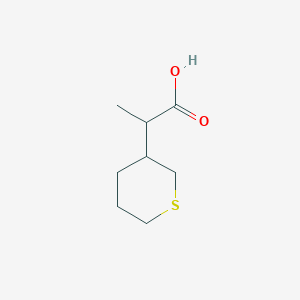
2-(Thian-3-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Thian-3-yl)propanoic acid is an organic compound that belongs to the class of propanoic acids It features a thian-3-yl group attached to the second carbon of the propanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thian-3-yl)propanoic acid can be achieved through several methods. One common approach involves the reduction of 3-(thian-3-yl)-2-(hydroxyimino)propanoic acid using zinc dust and formic acid in the presence of a catalytic amount of iron dust at 60°C for 2 hours . This method yields the desired product in good yields and avoids the use of more hazardous reducing agents.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reduction methods. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Thian-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thian-3-yl group to a thiane ring.
Substitution: The carboxyl group can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Zinc dust and formic acid are commonly used for reduction reactions.
Substitution: Esterification can be achieved using alcohols and acid catalysts, while amidation can be performed using amines and coupling agents like carbodiimides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiane derivatives.
Substitution: Esters and amides.
Scientific Research Applications
2-(Thian-3-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Thian-3-yl)propanoic acid involves its interaction with specific molecular targets. The thian-3-yl group can engage in various non-covalent interactions, such as hydrogen bonding and van der Waals forces, which can influence the compound’s biological activity. The carboxyl group can also participate in ionic interactions, further modulating its effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(Thian-2-yl)propanoic acid
- 3-(Thian-4-yl)propanoic acid
- 3-(Furan-2-yl)propanoic acid
Uniqueness
2-(Thian-3-yl)propanoic acid is unique due to the specific positioning of the thian-3-yl group, which imparts distinct chemical and physical properties compared to its isomers and analogs.
Properties
Molecular Formula |
C8H14O2S |
|---|---|
Molecular Weight |
174.26 g/mol |
IUPAC Name |
2-(thian-3-yl)propanoic acid |
InChI |
InChI=1S/C8H14O2S/c1-6(8(9)10)7-3-2-4-11-5-7/h6-7H,2-5H2,1H3,(H,9,10) |
InChI Key |
LGSUFDYCUQIUGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCCSC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13153655.png)
![(1S,3'R,4'S,5'S,6'R)-6,6'-Bis(hydroxymethyl)-3',4',5',6'-tetrahydro-3H-spiro[isobenzofuran-1,2'-pyran]-3',4',5'-triol](/img/structure/B13153660.png)

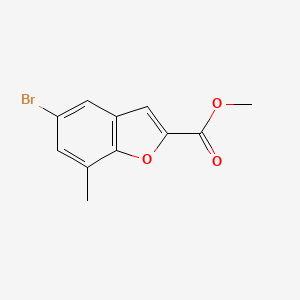
![L-Alanine, 3-[(2-aminoethyl)sulfonyl]-](/img/structure/B13153680.png)
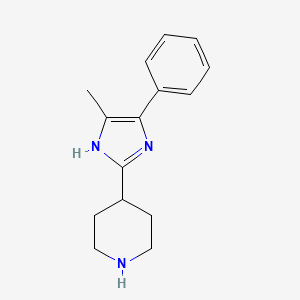
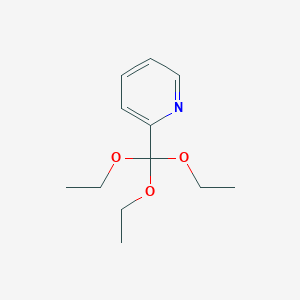
![(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]-(4-methyl-2-oxochromen-7-yl)amino]hexanamide](/img/structure/B13153710.png)



![[3-(2-Fluorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B13153743.png)
![7-(Aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13153750.png)
